Phenazine, 2,8-dinitro-

Genotoxicity Nitroreductase activation Structure-activity relationship

2,8-Dinitrophenazine (CAS 105837-00-1) is a disubstituted nitroaromatic derivative of the phenazine heterocycle, bearing electron-withdrawing –NO₂ groups at the 2- and 8-positions of the fused tricyclic ring system (C₁₂H₆N₄O₄, MW 270.20 g/mol). Phenazine derivatives are widely studied for their redox-dependent antimicrobial, antitumor, and electronic properties, but the position of nitro substitution profoundly alters reduction potential, radical-anion stability, and biological activity.

Molecular Formula C12H6N4O4
Molecular Weight 270.2 g/mol
CAS No. 105837-00-1
Cat. No. B035360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazine, 2,8-dinitro-
CAS105837-00-1
Synonyms2,8-Dinitrophenazine
Molecular FormulaC12H6N4O4
Molecular Weight270.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])N=C3C=C(C=CC3=N2)[N+](=O)[O-]
InChIInChI=1S/C12H6N4O4/c17-15(18)7-1-3-9-11(5-7)14-12-6-8(16(19)20)2-4-10(12)13-9/h1-6H
InChIKeySCOUSWSDUZEVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dinitrophenazine (CAS 105837-00-1) – Core Chemical Identity and Comparator Context


2,8-Dinitrophenazine (CAS 105837-00-1) is a disubstituted nitroaromatic derivative of the phenazine heterocycle, bearing electron-withdrawing –NO₂ groups at the 2- and 8-positions of the fused tricyclic ring system (C₁₂H₆N₄O₄, MW 270.20 g/mol) [1]. Phenazine derivatives are widely studied for their redox-dependent antimicrobial, antitumor, and electronic properties, but the position of nitro substitution profoundly alters reduction potential, radical-anion stability, and biological activity [2]. Among the dinitrophenazine positional isomers, 2,8-dinitrophenazine occupies a distinct intermediate position in mutagenic potency between the less mutagenic 2-nitro- and the extremely mutagenic 2,7-disubstituted analogs, making regiochemical identity a critical procurement parameter [3].

Why 2,8-Dinitrophenazine Cannot Be Replaced by Other Dinitro- or Mono-Nitrophenazine Isomers


In silico batch procurement of “a dinitrophenazine” fails because the two nitro-group positions dictate the compound’s one-electron reduction potential and consequent biological readout. The phenazine scaffold undergoes nitroreductase-mediated activation, and the mutagenic potency hierarchy determined in Salmonella typhimurium TA98 is 1,7- < 2- < 2,8- < 2,7-substituted phenazine [1]. A QSTR model built on experimental Ames data places 2,8-dinitrophenazine at an activity value of 2.75, whereas 2,7-dinitrophenazine achieves 4.34 (log revertants) [2]. Consequently, substituting 2,7- for 2,8- introduces a >1.5-log increase in mutagenic potency, and substituting 2-nitro- for 2,8- removes one electron-deficient center, altering the redox profile. For end-users requiring a specific mutagenic window or a defined reduction potential, isomer-level specification is non-negotiable.

Head-to-Head Quantitative Differentiation of 2,8-Dinitrophenazine from Its Closest Analogs


Mutagenic Potency (Ames TA98) – 2,8- vs. 2,7-Dinitrophenazine and Positional Isomers

In the Ames Salmonella typhimurium TA98 assay without S9 metabolic activation, 2,8-dinitrophenazine exhibits intermediate mutagenic activity, ranked above 2-nitrophenazine and below 2,7-dinitrophenazine [1]. The QSTR model derived from the same Ames dataset assigns an activity value of 2.75 to 2,8-dinitrophenazine, whereas 2,7-dinitrophenazine is reported at 4.34, representing a ~39-fold higher mutagenic potency on a logarithmic scale [2].

Genotoxicity Nitroreductase activation Structure-activity relationship

Synthetic Accessibility – One-Step Quantitative Yield Via Adapted Vilsmeier Conditions

A 2023 protocol reports the one-step synthesis of 2,8-dinitrophenazine in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. Regioisomeric dinitrophenazines (e.g., 1,6- and 1,9-) typically require multi-step nitration–separation sequences or are obtained as mixtures from direct nitration of phenazine, as demonstrated by the historical finding that “1,3-dinitrophenazine” was actually a mixture of 1,6- and 1,9-dinitrophenazines [2].

Synthetic methodology Process chemistry Vilsmeier reagent

Computed Molecular Descriptors – Lipophilicity and Hydrogen-Bonding Profile Differentiate 2,8- from Non-Phenazine Nitroaromatics

The PubChem-computed XLogP3-AA for 2,8-dinitrophenazine is 2.3, with 0 hydrogen-bond donors and 6 hydrogen-bond acceptors, a topological polar surface area (TPSA) of 117 Ų, and zero rotatable bonds [1]. The QSTR dataset reports a LogP of 2.29 and LUMO energy of –0.14 eV for this compound, placing it in a distinct property space compared to non-phenazine dinitroaromatics (e.g., 1,3-dinitropyrene LogP 4.44, LUMO –0.13 eV) [2].

QSAR Drug-likeness Molecular property prediction

Procurement-Relevant Application Scenarios for 2,8-Dinitrophenazine Based on Quantified Differentiation


Controlled-Genotoxicity Probe in Mechanistic Mutagenicity and DNA-Damage Studies

2,8-Dinitrophenazine’s intermediate mutagenic potency (Activity = 2.75 vs. 4.34 for 2,7-dinitrophenazine) makes it a preferred compound for dose-response studies where saturation of the Ames assay must be avoided [1][2]. Its well-defined structure-activity ranking (1,7- < 2- < 2,8- < 2,7-) allows researchers to isolate the contribution of the 2-nitro group to frameshift mutagenicity without the overwhelming signal of the 2,7-isomer, enabling finer mapping of nitroreductase substrate specificity.

Synthetic Intermediate for Asymmetric Phenazine Derivatives via Selective Mono-Reduction

The quantitative one-step Vilsmeier synthesis delivers isomerically pure 2,8-dinitrophenazine, which can serve as a dual-functional building block [3]. Because the two nitro groups are electronically equivalent (symmetrical substitution on the phenazine core), selective mono-reduction to 2-amino-8-nitrophenazine can be achieved without the regioisomeric ambiguity that plagues 1,6- or 1,9-dinitrophenazine mixtures [4]. This regiochemical certainty is essential for medicinal chemistry campaigns requiring a single amine handle for further derivatization.

QSTR Model Training Set Compound for Nitroaromatic Toxicity Prediction

The compound’s tightly characterized mutagenic activity (experimental LogP = 2.29, LUMO = –0.14 eV, Activity = 2.75) places it in a sparsely populated region of chemical space between weakly mutagenic mono-nitrophenazines and highly mutagenic 2,7-disubstituted phenazines [2]. Inclusion of 2,8-dinitrophenazine in QSAR/QSTR training sets improves model discrimination in the mid-range of the activity scale, directly enhancing the predictive accuracy of in silico genotoxicity screens for regulatory toxicology.

Redox-Active Standard for Electrochemical Studies of Dinitroaromatic Radical Anions

The symmetrical placement of nitro groups at the 2- and 8-positions creates a unique electronic environment where the two nitro groups are non-conjugated through the central pyrazine ring, potentially leading to two well-resolved one-electron reduction waves. This property, combined with the compound’s computed LUMO energy (–0.14 eV) and zero rotatable bonds, makes it a rigid, well-defined model system for studying sequential electron transfer in dinitroaromatics, contrasting with ortho- or para-dinitrobenzenes where through-bond coupling complicates interpretation [2].

Quote Request

Request a Quote for Phenazine, 2,8-dinitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.